molecular formula C12H24N2 B3388880 1-(Piperidin-3-ylmethyl)azepane CAS No. 896053-57-9

1-(Piperidin-3-ylmethyl)azepane

Cat. No.: B3388880
CAS No.: 896053-57-9
M. Wt: 196.33 g/mol
InChI Key: PRSTVIHCTITYJE-UHFFFAOYSA-N
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Description

1-(Piperidin-3-ylmethyl)azepane is a nitrogen-containing heterocyclic compound that features a seven-membered azepane ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-3-ylmethyl)azepane can be synthesized through various methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a Beckmann rearrangement of functionalized piperidones can be employed to form the azepane ring . Another method involves the photochemical dearomative ring expansion of nitroarenes, where blue light irradiation converts nitro groups into singlet nitrenes, followed by hydrogenolysis to yield azepanes .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available feedstocks and proceed through cyclization and elaboration steps, such as ring-closing metathesis followed by reduction .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-3-ylmethyl)azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated azepane derivatives.

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-ylmethyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functionalization of the compound and its intended application. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

1-(Piperidin-3-ylmethyl)azepane can be compared with other nitrogen heterocycles, such as:

    Piperidine: A six-membered ring with one nitrogen atom.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Azepane: A seven-membered ring with one nitrogen atom, without the piperidine moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features of both piperidine and azepane rings, which provide distinct chemical and biological properties .

Properties

IUPAC Name

1-(piperidin-3-ylmethyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-9-14(8-3-1)11-12-6-5-7-13-10-12/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSTVIHCTITYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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